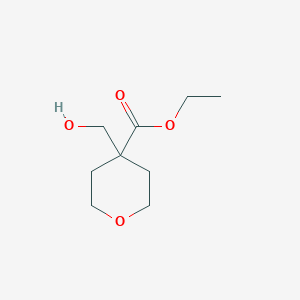
Ethyl 4-(hydroxymethyl)oxane-4-carboxylate
Cat. No. B3380456
Key on ui cas rn:
193022-97-8
M. Wt: 188.22 g/mol
InChI Key: FEVPGKYDWDREDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05932595
Procedure details


A solution of 1.5M diisobutylaluminum hydride (DIBAL-H) (419 mL, 629 mmol) in toluene was added to a 3-L Morton flask equipped with a nitrogen gas inlet, mechanical stirrer, low temperature thermometer, 500 mL pressure equalizing funnel, and containing tetrahydropyran-4,4-dicarboxylic acid diethyl ester (70.78 g, 307.4 mmol) in toluene (600 mL) at -40° C., at a rate to maintain an internal temperature no higher than -25° C. The mixture was stirred an additional 10 minutes and anhydrous ethanol (595 mL) was added dropwise over 20 minutes maintaining an internal temperature no higher than -15° C. Solid sodium borohydride (11.6 g, 307.4 mmol) was added in three portions over a 15 minute period, the cooling bath was removed, the mixture allowed to warm to room temperature over 1 hour, and saturated aqueous sodium sulfate (325 mL) added over 15 minutes. The mixture was cooled to -15° C., ethyl acetate (250 mL) was added, and the flocculent white precipitate filtered over a pad of celite. The celite pad was washed with ethyl acetate (7×450 mL), the filtrate washed with brine (200 mL), dried over magnesium sulfate, and concentrated in vacuo. The residue was dissolved in the minimum amount of ethyl acetate, filtered through a sintered glass funnel containing silica gel (40 g), eluting with ethyl acetate, and the filtrate concentrated in vacuo to afford the hydroxyester, 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid ethyl ester, as a pale yellow oil (48.5 g, 84%).

[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
70.78 g
Type
reactant
Reaction Step Two




Name

Identifiers


|
REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[CH2:11]([O:13][C:14]([C:16]1([C:22](OCC)=[O:23])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)=[O:15])[CH3:12].C(O)C.[BH4-].[Na+]>C1(C)C=CC=CC=1>[CH2:11]([O:13][C:14]([C:16]1([CH2:22][OH:23])[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1)=[O:15])[CH3:12] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
419 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
[Compound]
|
Name
|
3-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
70.78 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1(CCOCC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
595 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
11.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred an additional 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a nitrogen gas inlet, mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining an internal temperature no higher than -15° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature over 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
saturated aqueous sodium sulfate (325 mL) added over 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to -15° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate (250 mL) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the flocculent white precipitate filtered over a pad of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The celite pad was washed with ethyl acetate (7×450 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate washed with brine (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in the minimum amount of ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a sintered glass funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing silica gel (40 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1(CCOCC1)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
